2,3,4-Trifluoro-6-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trifluoro-6-iodobenzaldehyde is an organic compound with the molecular formula C7H2F3IO. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one by an iodine atom. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-6-iodobenzaldehyde typically involves the iodination of 2,3,4-trifluorobenzaldehyde. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that are optimized for efficiency and cost-effectiveness. The choice of method depends on factors such as the availability of starting materials, desired purity, and production scale .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The aldehyde group can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organoboron compounds, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Scientific Research Applications
2,3,4-Trifluoro-6-iodobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-6-iodobenzaldehyde in chemical reactions involves its functional groups. The aldehyde group is reactive towards nucleophiles, while the iodine atom can participate in substitution reactions. The fluorine atoms influence the compound’s electronic properties, making it more reactive in certain contexts .
Molecular Targets and Pathways: In biological systems, the compound’s mechanism of action would depend on its interaction with specific enzymes or receptors.
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2,4,6-Trifluorobenzaldehyde
Comparison: 2,3,4-Trifluoro-6-iodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and electronic properties. Compared to other fluorobenzaldehydes, the iodine atom allows for versatile substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,4-trifluoro-6-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3IO/c8-4-1-5(11)3(2-12)6(9)7(4)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZWHOOZVFXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)C=O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.